molecular formula C15H13NO4 B5523702 4-ethylphenyl 4-nitrobenzoate

4-ethylphenyl 4-nitrobenzoate

Cat. No.: B5523702
M. Wt: 271.27 g/mol
InChI Key: NCJIBEJPFSIQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethylphenyl 4-nitrobenzoate: is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This compound is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a nitrobenzoate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using efficient catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-ethylphenyl 4-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It also serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 4-ethylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also act as a substrate for enzymes involved in detoxification pathways .

Comparison with Similar Compounds

  • 4-nitrobenzoic acid
  • Ethyl 4-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • 4-aminobenzoic acid

Comparison: 4-ethylphenyl 4-nitrobenzoate is unique due to the presence of both an ethyl group and a nitrobenzoate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

(4-ethylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-11-3-9-14(10-4-11)20-15(17)12-5-7-13(8-6-12)16(18)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJIBEJPFSIQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.